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Compound of Interest

6-Fluorobenzo[d]isoxazol-3-
Compound Name:
ylamine

L Get Quote

Cat. No.: B061654

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluorobenzo[d]isoxazol-3-
ylamine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery.
The document details its physicochemical properties, plausible synthetic routes, experimental
protocols for characterization, and its potential role in modulating key cellular signaling
pathways.

Core Molecular Data

The fundamental physicochemical properties of 6-Fluorobenzo[d]isoxazol-3-ylamine are
summarized below. The molecular weight is a critical parameter for a range of experimental
procedures, including analytical quantification and the preparation of molar solutions.

Property Data

Molecular Formula C7HsFN20

Molecular Weight 152.13 g/mol

CAS Number 177995-38-9

Appearance Solid (form may vary)
Purity Typically available at 295%
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Note: The molecular weight is calculated based on the standard atomic weights of the

constituent elements.

Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of 6-
Fluorobenzo[d]isoxazol-3-ylamine is not extensively documented in publicly available
literature, a plausible synthetic route can be conceptualized based on established isoxazole
synthesis methodologies. A common approach involves the cyclization of a suitably substituted

precursor.

A potential synthetic workflow is outlined below. This proposed pathway is based on the
principles of heterocyclic chemistry and analogous transformations.

Starting Materials

(2,4-Dif|uorobenzonitrile Hydroxylamine

Reaction with Hydroxylamine

Step 1: Oxime Formation

2,4-Difluorobenzaldehyde oxima

Intramolecular Cyclization
(e.g., base-mediated)

Step 2: C {Clization

G-Fluorobenzo[d]isoxazole)

Nucleophilic Amination

Step 3: Amination

( )
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Caption: Proposed synthetic workflow for 6-Fluorobenzo[d]isoxazol-3-ylamine.

Experimental Protocols for Characterization

The structural confirmation and purity assessment of 6-Fluorobenzo[d]isoxazol-3-ylamine
are crucial for its application in research and development. Standard analytical techniques such
as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid
Chromatography (HPLC) are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of 6-Fluorobenzo[d]isoxazol-3-ylamine by
identifying the chemical environment of its hydrogen (*H), carbon (:3C), and fluorine (*°F)
nuclei.

Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., DMSO-ds or CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved to obtain a homogeneous solution.
o Data Acquisition:

o Acquire *H NMR, 3C NMR, and *°F NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

o For 'H NMR, standard pulse sequences with water suppression (if necessary) are used.
o For 13C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

o Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and
HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish
connectivity between protons and carbons.
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o Data Analysis:
o Process the raw data (Fourier transformation, phase correction, and baseline correction).
o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts (d), coupling constants (J), and multiplicities of the signals to
assign them to the specific nuclei in the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 6-Fluorobenzo[d]isoxazol-3-ylamine and to quantify it in
various matrices.

Methodology:
e |nstrumentation:

o An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a
suitable solvent delivery system.

o Chromatographic Conditions:

o Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a
modifier like formic acid or trifluoroacetic acid to improve peak shape).

o Flow Rate: Typically 1.0 mL/min.
o Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

o Detection Wavelength: Determined by measuring the UV absorbance spectrum of the
compound to find the wavelength of maximum absorbance (Amax).

o Injection Volume: 5-20 pL.
e Sample Preparation:

o Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or
acetonitrile).
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o Prepare a series of calibration standards by diluting the stock solution.

o Filter all solutions through a 0.45 pum syringe filter before injection.

o Data Analysis:

o The purity is assessed by the percentage of the main peak area relative to the total peak
area in the chromatogram.

o For quantification, a calibration curve is constructed by plotting the peak area versus the
concentration of the standards. The concentration of the unknown sample is then
determined from this curve.

Potential Signaling Pathway Involvement

Recent studies have highlighted that benzo[d]isoxazole derivatives can function as inhibitors of
Hypoxia-Inducible Factor-1a (HIF-1a) transcription.[1][2] HIF-1 is a key transcription factor that
plays a central role in the cellular response to low oxygen levels (hypoxia), a condition
prevalent in solid tumors and ischemic diseases.[3][4]

The HIF-1a Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1a subunit is continuously synthesized
and rapidly degraded. This process is mediated by prolyl hydroxylases (PHDs), which
hydroxylate specific proline residues on HIF-1a.[5] This hydroxylation allows the von Hippel-
Lindau (VHL) tumor suppressor protein to bind to HIF-1a, leading to its ubiquitination and
subsequent degradation by the proteasome.[6]

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their co-substrate,
oxygen. As a result, HIF-1a is stabilized, accumulates in the cytoplasm, and translocates to the
nucleus.[5] In the nucleus, it dimerizes with the constitutively expressed HIF-13 subunit. This
HIF-1 heterodimer then binds to hypoxia-response elements (HRES) in the promoter regions of
target genes, activating their transcription.[4][7] These target genes are involved in various
processes that promote cell survival and adaptation to hypoxia, including angiogenesis,
glucose metabolism, and cell proliferation.[3]
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By inhibiting HIF-1a transcription, 6-Fluorobenzo[d]isoxazol-3-ylamine could potentially
disrupt this adaptive response, making it a compound of interest for therapeutic strategies
targeting hypoxia-driven pathologies.
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Caption: The HIF-1a signaling pathway and the potential point of intervention for 6-
Fluorobenzo[d]isoxazol-3-ylamine.

Experimental Workflow for Compound
Characterization
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A typical workflow for the characterization of a novel small molecule like 6-
Fluorobenzo[d]isoxazol-3-ylamine in a drug discovery context involves a series of analytical
and biological assays.
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Caption: A standard experimental workflow for the characterization and initial biological
evaluation of a small molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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